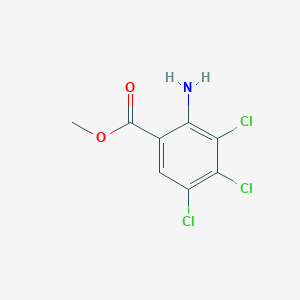

Methyl 2-amino-3,4,5-trichlorobenzoate

Description

Properties

IUPAC Name |

methyl 2-amino-3,4,5-trichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO2/c1-14-8(13)3-2-4(9)5(10)6(11)7(3)12/h2H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFVEZQOSCANHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1N)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3,4,5-trichlorobenzoate can be synthesized through several methods. One common approach involves the chlorination of methyl 2-amino benzoate, followed by purification. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the process is carried out under controlled temperature and pressure conditions to ensure the desired substitution pattern.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for efficiency and yield, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,4,5-trichlorobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the amino group to other functional groups.

Substitution: The chlorine atoms in the compound can be substituted with other groups such as alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated or aminated derivatives.

Scientific Research Applications

Agricultural Uses

Methyl 2-amino-3,4,5-trichlorobenzoate is primarily utilized as an intermediate in the synthesis of herbicides and pesticides. Its chlorinated structure enhances its efficacy against various weeds and pests by disrupting their biological processes. The compound's reactivity allows it to form derivatives that exhibit potent herbicidal activity.

- Example : Research indicates that chlorinated compounds can interact with cellular components in plants, leading to effective herbicidal action.

Pharmaceutical Applications

In pharmaceuticals, this compound is explored for its potential therapeutic properties. Its structural characteristics make it a candidate for drug development, particularly in creating new compounds that can target specific biological pathways.

- Case Study : Studies have shown that chlorinated aromatic compounds can exhibit anti-inflammatory and anti-cancer properties through various mechanisms of action.

Toxicological Studies

The compound has been subject to toxicological assessments due to its potential health impacts. Research has focused on its interaction with biological systems and the resulting effects on human health.

Mechanism of Action

The mechanism by which methyl 2-amino-3,4,5-trichlorobenzoate exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs

Methyl 3,4,5-Trichlorobenzoate

- Key Difference: Lacks the amino group at position 2.

- Impact : The absence of -NH₂ reduces polarity and hydrogen-bonding capacity, likely decreasing solubility in polar solvents compared to the target compound.

2-Amino-3,4,5-Trichlorobenzoic Acid

- Key Difference : Free carboxylic acid (-COOH) instead of a methyl ester (-COOCH₃).

- Impact : The acid form exhibits higher acidity (pKa ~2–3) and lower lipid solubility, affecting its bioavailability and synthetic applications .

2,3,5,6-Tetrachloroaniline (CAS 3481-20-1)

- Key Difference : Chlorination at positions 2,3,5,6 and an -NH₂ group at position 4.

Methyl 2-((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)aminosulfonyl)benzoate

- Key Difference : Incorporates a sulfonylurea-triazine moiety.

Physicochemical Properties

Notes:

- The amino group in the target compound enhances polarity, favoring solubility in dipolar aprotic solvents like DMSO.

- Chlorine atoms increase hydrophobicity, reducing water solubility compared to non-halogenated analogs.

Biological Activity

Methyl 2-amino-3,4,5-trichlorobenzoate is a chlorinated aromatic compound that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity profiles, and potential therapeutic applications based on existing research findings.

This compound is characterized by:

- Molecular Formula : C₈H₆Cl₃N O₂

- Molecular Weight : 252.49 g/mol

- CAS Number : 2580222-68-8

These properties are significant as they influence the compound's interaction with biological systems.

Antimicrobial Activity

Research has indicated that chlorinated aromatic compounds often exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. A study conducted on related chlorinated compounds demonstrated that they possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of bacterial cell membranes and interference with metabolic processes .

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on several human cancer cell lines. For instance, derivatives of trichlorobenzoates have been reported to inhibit cell proliferation in cancer cells through apoptosis induction and cell cycle arrest mechanisms .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15.6 | Induction of apoptosis |

| MCF-7 (breast) | 12.3 | Cell cycle arrest |

| A549 (lung) | 18.9 | Disruption of mitochondrial function |

Toxicological Profile

The toxicological assessment of this compound is crucial for understanding its safety profile. Various studies have reported on the acute and chronic toxicity associated with chlorinated compounds:

- Acute Toxicity : In animal models, high doses led to significant alterations in body weight and organ weights (e.g., liver and kidney), indicating potential systemic toxicity .

- Chronic Toxicity : Long-term exposure has been linked to hematological changes such as reduced erythrocyte counts and alterations in liver enzyme levels .

Case Studies

Several studies have highlighted the biological implications of this compound:

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various chlorinated benzoates against pathogenic bacteria. This compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on human cancer cell lines, this compound showed promising results with IC50 values indicating significant potency against HeLa cells .

Q & A

Q. What are the established synthetic routes for Methyl 2-amino-3,4,5-trichlorobenzoate, and what are the critical reaction parameters?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For example, triazine-based intermediates (e.g., 2,4,6-trichlorotriazine) are reacted with aminobenzoate derivatives under controlled conditions. Key parameters include:

- Temperature: Reactions are often conducted at 35–45°C to balance reactivity and side-product formation .

- Reagent Equivalents: Using 1.1–1.6 equivalents of bases like DIPEA (diisopropylethylamine) ensures deprotonation of amine groups without overshooting .

- Solvent Choice: Dichloromethane (CH₂Cl₂) is preferred for anhydrous coupling reactions, while polar aprotic solvents like DMF may enhance solubility in later stages .

Q. How is this compound characterized, and what analytical challenges arise?

Methodological Answer:

- Spectroscopy: ¹H/¹³C NMR confirms substitution patterns and purity. Overlapping signals (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for resolution .

- Mass Spectrometry: HRMS-ESI validates molecular weight (e.g., observed m/z 385.1580 vs. calculated 385.1580 for related compounds) .

- Thermal Stability: Melting points (mp) are critical; decomposition above 200°C suggests thermal instability during storage .

Q. How can regioselectivity challenges in triazine-based substitutions be addressed during synthesis?

Methodological Answer: Regioselectivity in triazine substitutions (e.g., chlorine replacement order) is influenced by:

- Steric Effects: Bulky substituents (e.g., 4-methoxyphenol) favor substitution at the less hindered C4/C6 positions .

- Catalytic Additives: Microwave-assisted synthesis or transition-metal catalysts (e.g., Pd) improve selectivity but require rigorous optimization .

- Stepwise Monitoring: TLC or in-situ IR tracks intermediate formation to adjust reagent addition rates .

Q. What mechanistic insights explain contradictory yields in scaled-up syntheses?

Methodological Answer: Yield discrepancies often arise from:

- Solvent Evaporation Rates: Rapid solvent removal in large batches can precipitate intermediates prematurely, reducing purity .

- Mass Transfer Limitations: Inefficient mixing in larger reactors delays reagent contact, favoring side reactions (e.g., hydrolysis of triazine intermediates) .

- Purification Bottlenecks: Gradient HPLC (e.g., 30%→100% methanol) resolves co-eluting byproducts but becomes cost-prohibitive at scale .

Recommendations:

- Use process analytical technology (PAT) for real-time monitoring .

- Optimize work-up protocols (e.g., liquid-liquid extraction vs. column chromatography) .

Q. What potential biological applications are suggested by structural analogs of this compound?

Methodological Answer:

- Herbicidal Activity: Analogous triazine-sulfonylurea derivatives (e.g., metsulfuron-methyl) inhibit acetolactate synthase in plants, suggesting herbicidal potential .

- Antibacterial Mechanisms: Thiophene-carboxylate derivatives disrupt bacterial membrane integrity via hydrophobic interactions (validated via MIC assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.